molecular formula C14H14FNO B2548888 N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide CAS No. 2411293-08-6

N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide

Cat. No. B2548888
CAS RN: 2411293-08-6
M. Wt: 231.27
InChI Key: IILFCMCOXXTBGT-UHFFFAOYSA-N
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Description

“N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide” is a complex organic compound. It contains a cyclopropyl group (a three-carbon ring), a fluorophenyl group (a six-carbon ring with a fluorine atom), and a but-2-ynamide group (a four-carbon chain with a triple bond and an amide group). The exact properties and uses of this compound would depend on its specific structure and the way these groups are arranged .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorine atom into the phenyl ring, and the formation of the but-2-ynamide chain. One possible method could involve the use of boronic esters, which are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atomic groups. The presence of the cyclopropyl group, fluorophenyl group, and but-2-ynamide chain would give the molecule a complex three-dimensional shape. The exact structure would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the fluorine atom could make the molecule more reactive, as fluorine is highly electronegative. The triple bond in the but-2-ynamide chain could also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and reactivity. The triple bond in the but-2-ynamide chain could also influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or harmful to the environment, appropriate safety precautions would need to be taken when handling it .

properties

IUPAC Name

N-[(5-cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-3-14(17)16-9-12-8-11(10-4-5-10)6-7-13(12)15/h6-8,10H,4-5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILFCMCOXXTBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC(=C1)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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